Glycosidic Bond Stability of Protonated 2'-O-Methylguanosine Versus DNA and RNA Guanosine
In a tandem mass spectrometry study using energy-resolved collision-induced dissociation (ER-CID), the glycosidic bond stability of protonated 2'-O-methylguanosine (Guom) was quantitatively compared to its DNA (2'-H) and RNA (2'-OH) analogues via CID50% survival yield analysis [1]. The glycosidic bond of protonated Guom is more stable than that of protonated deoxyguanosine but less stable than that of protonated guanosine [1].
| Evidence Dimension | Glycosidic bond stability (relative CID50% values) |
|---|---|
| Target Compound Data | 2'-O-Methylguanosine (Guom) - glycosidic bond stability exceeds DNA analogue but weaker than RNA counterpart |
| Comparator Or Baseline | DNA deoxyguanosine (2'-H) and RNA guanosine (2'-OH) |
| Quantified Difference | Guom > DNA analogue (quantitative survival yield curves provided in source); Guom < RNA counterpart (weaker bond). For comparison, 2'-O-methyladenosine (Adom) glycosidic bond stability exceeds both its DNA and RNA analogues. |
| Conditions | Protonated purine nucleosides in gas phase; energy-resolved collision-induced dissociation (ER-CID); survival yield analysis (CID50%); complemented by infrared multiple photon dissociation (IRMPD) action spectroscopy |
Why This Matters
This differential glycosidic bond stability informs degradation pathway predictions and influences nucleoside selection for applications where chemical robustness under ionization or acidic conditions is critical.
- [1] Structural and Energetic Effects of O2'-Ribose Methylation of Protonated Purine Nucleosides. (2018). Core.ac.uk. View Source
